N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide
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Overview
Description
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide is a complex organic compound that features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the 4-fluorobenzenesulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl and propylethanediamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide involves its interaction with specific molecular targets. The piperidine ring and the 4-fluorobenzenesulfonyl group are likely to play key roles in its binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
- N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide
Uniqueness
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,15H,2-5,10-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKUEZTWFFPPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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